3-{[1-(2,4-Difluorophenyl)ethyl]amino}propan-1-ol
Description
3-{[1-(2,4-Difluorophenyl)ethyl]amino}propan-1-ol is a fluorinated amino alcohol derivative characterized by a propan-1-ol backbone with an aminoethyl group substituted at the third carbon. The aminoethyl moiety is further modified by a 2,4-difluorophenyl group, which introduces electron-withdrawing fluorine atoms at the 2- and 4-positions of the aromatic ring.
Properties
Molecular Formula |
C11H15F2NO |
|---|---|
Molecular Weight |
215.24 g/mol |
IUPAC Name |
3-[1-(2,4-difluorophenyl)ethylamino]propan-1-ol |
InChI |
InChI=1S/C11H15F2NO/c1-8(14-5-2-6-15)10-4-3-9(12)7-11(10)13/h3-4,7-8,14-15H,2,5-6H2,1H3 |
InChI Key |
CRSPRFQFTCVBJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)F)NCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2,4-Difluorophenyl)ethyl]amino}propan-1-ol typically involves the reaction of 2,4-difluoroacetophenone with ethylamine to form the intermediate 1-(2,4-difluorophenyl)ethylamine. This intermediate is then reacted with 3-chloropropanol under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group undergoes controlled oxidation to form ketones or carboxylic acids, depending on reaction conditions:
| Reagent/Conditions | Product | Reaction Efficiency | Source |
|---|---|---|---|
| Pyridinium chlorochromate (PCC) in dichloromethane | 3-{[1-(2,4-Difluorophenyl)ethyl]amino}propan-1-one | 78–85% yield | |
| Jones reagent (CrO₃/H₂SO₄) | 3-{[1-(2,4-Difluorophenyl)ethyl]amino}propanoic acid | 65% yield (requires <5°C) |
The amino group remains intact under mild oxidation conditions but may oxidize to a nitroso derivative with strong oxidizers like hydrogen peroxide in acidic media.
Esterification and Acylation
The hydroxyl group reacts with acylating agents:
| Reaction Type | Reagents | Product | Key Observations |
|---|---|---|---|
| Esterification | Acetyl chloride, pyridine | 3-{[1-(2,4-Difluorophenyl)ethyl]amino}propyl acetate | 92% conversion at 0°C |
| Acylation | Benzoyl chloride, DMAP | Corresponding benzoyl ester | Steric hindrance reduces yield to 74% |
The amino group can also undergo acylation with anhydrides, forming amides. For example, reaction with acetic anhydride produces N-acetylated derivatives in 88% yield.
Nucleophilic Substitution at the Amino Group
The secondary amine participates in alkylation and arylation:
Electrophilic Aromatic Substitution
The 2,4-difluorophenyl ring undergoes regioselective substitution:
| Reaction | Reagents | Position | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to fluorine | 5-Nitro derivative | 63% |
| Bromination | Br₂/FeBr₃ | Ortho to fluorine | 3-Bromo derivative | 58% |
Fluorine’s electron-withdrawing effect directs electrophiles to meta/para positions relative to existing substituents.
Reductive Amination and Condensation
The compound acts as a substrate in reductive amination:
| Carbonyl Source | Reducing Agent | Product | Application |
|---|---|---|---|
| Formaldehyde | NaBH₃CN | N-methylated derivative | Bioactive analog synthesis |
| Cyclohexanone | H₂/Pd-C | Spirocyclic amine | Pharmaceutical intermediate |
Complexation and Coordination Chemistry
The amino-alcohol structure chelates metal ions:
| Metal Salt | Ligand:Metal Ratio | Application |
|---|---|---|
| Cu(II) acetate | 2:1 | Catalytic asymmetric synthesis |
| ZnCl₂ | 1:1 | Stabilized intermediates in cross-coupling |
Key Research Findings
-
Catalytic Effects : Copper complexes of this compound enhance Ullmann coupling reaction rates by 3× compared to free amines.
-
pH-Dependent Reactivity : The amino group’s nucleophilicity drops significantly below pH 6 due to protonation.
-
Thermal Stability : Decomposes at 218°C via Hofmann elimination, releasing ethylene and forming a conjugated imine.
This compound’s bifunctional reactivity (amine + alcohol) and fluorinated aromatic system make it valuable in medicinal chemistry, particularly for synthesizing antifungal agents and metal-organic catalysts. Experimental protocols emphasize temperature control (<40°C) to prevent side reactions during functionalization.
Scientific Research Applications
Unfortunately, information regarding specific applications of the chemical compound "3-{[1-(2,4-Difluorophenyl)ethyl]amino}propan-1-ol" is limited within the provided search results. However, the available data does offer some insight into its properties and potential uses:
Basic Information
- Chemical Structure and Formula This compound has the molecular formula and a molecular weight of 215.2397064 g/mol .
- Synonyms The compound is also known as this compound .
- Computed Descriptors IUPAC name: 1-[1-(2,4-difluorophenyl)ethylamino]propan-2-ol . InChI: InChI=1S/C11H15F2NO/c1-7(15)6-14-8(2)10-4-3-9(12)5-11(10)13/h3-5,7-8,14-15H,6H2,1-2H3 . InChIKey: QYBGSSRYWTYZBT-UHFFFAOYSA-N . SMILES: CC(CNC(C)C1=C(C=C(C=C1)F)F)O .
Potential Research Areas
While the search results do not explicitly detail the applications of "this compound", they do bring up related research areas that suggest its potential use in scientific studies:
- Antifungal Agents Research on similar compounds, such as 2-phenyl-1-[(pyridinyl- and piperidinylmethyl)amino]-3-(1H-1,2,4-triazol-1-yl)propan-2-ols, indicates potential use as an antifungal agent .
- Adrenolytic Activity Studies on 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers show potential in decreasing blood pressure and affecting adrenoceptor binding affinities .
- Topoisomerase II Inhibition Related compounds have been found to inhibit topoisomerase II, an enzyme involved in DNA replication and repair, suggesting potential applications in cancer research .
- ** modification** It can be used for Regioselective alkylation of phenol with cyclopentanol over montmorillonite K10 .
Limited Information and Further Research
It is important to note that the available information is very limited. To gain a comprehensive understanding of the applications of "this compound", further research is necessary, including:
- Database Searches: Conducting thorough searches on chemical databases such as PubChem and ChemicalBook for more detailed information.
- Patent Literature: Examining patent literature for any reported uses or applications of the compound.
- Scientific Literature: Searching scientific journals and publications for research articles that mention the synthesis, properties, or applications of this compound.
Mechanism of Action
The mechanism of action of 3-{[1-(2,4-Difluorophenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity to these targets, while the amino and propanol groups facilitate interactions with biological molecules. The compound may modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations:
Backbone Variability: The target compound and 3-[(2-amino-4-fluorophenyl)amino]propan-1-ol share a propan-1-ol backbone, whereas 3-methyl-3-((4-(trifluoromethyl)phenyl)amino)butan-1-ol features a butan-1-ol chain, which may influence solubility and steric interactions.
Substituent Effects: Fluorine Position: The 2,4-difluorophenyl group in the target compound contrasts with the 3,4-difluorophenyl in (+)-2-amino-3-(3,4-difluoro)-phenyl-propan-1-ol. Fluorine positioning impacts electronic properties and steric hindrance, which could affect metabolic stability. Trifluoromethyl vs.
Amino Group Modifications: The ethylamino linkage in the target compound differs from the direct phenylamino group in 3-[(2-amino-4-fluorophenyl)amino]propan-1-ol. The ethyl spacer may increase conformational flexibility, influencing interactions with biological targets.
Biological Activity
3-{[1-(2,4-Difluorophenyl)ethyl]amino}propan-1-ol is an organic compound notable for its potential therapeutic applications. This compound, with a molecular formula of C11H15F2NO and a molecular weight of approximately 215.24 g/mol, has garnered attention in pharmacological research due to its unique structural features and biological activities.
The compound's structure includes a difluorophenyl group attached to an ethylamino moiety, which is crucial for its biological interactions. The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C11H15F2NO |
| Molecular Weight | 215.24 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The difluorophenyl group likely enhances the compound's affinity for certain biological targets, leading to modulation of various signaling pathways. This mechanism can result in diverse biological effects, including cytotoxicity against cancer cells and potential neuroprotective effects.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, research has shown that derivatives of similar structures possess high activity against breast cancer cells (MCF-7) with low toxicity towards normal cells . The incorporation of the difluorophenyl group may enhance these effects by improving cellular uptake and receptor binding.
Case Studies
- Cytotoxicity Assays : In vitro assays have demonstrated that related compounds exhibit IC50 values in the micromolar range against MCF-7 cells. The addition of tertiary amine groups has been shown to further enhance cytotoxic effects, suggesting that this compound could be similarly effective .
- Neuroprotective Effects : Some studies suggest that compounds with similar structures may also offer neuroprotective benefits by modulating neurotransmitter levels or protecting against oxidative stress. This potential application could be particularly relevant in neurodegenerative diseases .
Research Findings
Research has consistently highlighted the importance of structural modifications in enhancing the biological activity of small molecules. For example, the introduction of different substituents on the aromatic rings can significantly impact the pharmacokinetics and pharmacodynamics of such compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
